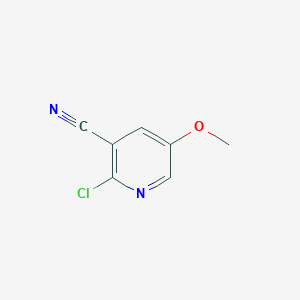
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride, also known as MTM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. MTM is a thionocarbonate derivative that has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of bacterial and viral growth, and the enhancement of crop growth and yield. (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit various enzymes and metabolic pathways. However, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the investigation of its potential as a precursor for the synthesis of functional materials. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride and its potential applications in various fields.
Synthesemethoden
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been synthesized by several methods, including the reaction of 4-methoxythiobenzamide with chloroacetic acid, the reaction of 4-methoxythiobenzamide with chloroformic acid, and the reaction of 4-methoxythiobenzamide with phosgene. The most common method of synthesis is the reaction of 4-methoxythiobenzamide with chloroformic acid, which results in the formation of (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been investigated for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and viruses. In agriculture, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been studied for its ability to enhance crop growth and yield, as well as its potential as a pesticide. In materials science, (4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride has been investigated for its potential as a precursor for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
(4-methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-11-7(6-8)2-4-12(9,10)5-3-7;/h2-6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZCBBNRPDVTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCS(=O)(=O)CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394686.png)
![3-(4-Chlorobenzyl)-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394688.png)

![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2394693.png)
![3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2394694.png)
![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2394695.png)


![2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394699.png)

